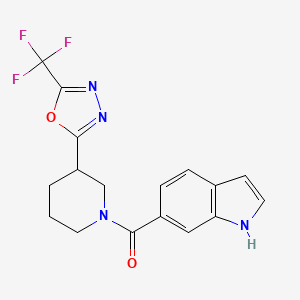

(1H-indol-6-yl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

1H-indol-6-yl-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N4O2/c18-17(19,20)16-23-22-14(26-16)12-2-1-7-24(9-12)15(25)11-4-3-10-5-6-21-13(10)8-11/h3-6,8,12,21H,1-2,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYRVPYAWVRKBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)C=CN3)C4=NN=C(O4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1H-indol-6-yl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article examines the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure

The compound features an indole moiety linked to a piperidine ring through a methanone group, with a trifluoromethyl-substituted oxadiazole. Its molecular structure can be represented as follows:

Anticancer Properties

Recent studies have highlighted the compound's antiproliferative activity against various cancer cell lines. For instance, it has shown significant inhibition rates in several types of cancer cells:

| Cell Line | % Inhibition |

|---|---|

| T-47 D (Breast Cancer) | 90.47% |

| SR (Leukemia) | 81.58% |

| SK-MEL-5 (Melanoma) | 84.32% |

| MDA-MB-468 (Breast Cancer) | 84.83% |

These results indicate that the compound may effectively target cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes such as EGFR and Src, which are often overexpressed in cancer cells.

- Induction of Apoptosis : Studies have demonstrated that the compound can induce apoptosis in cancer cells, leading to cell death .

- Molecular Docking Studies : Computational studies suggest favorable binding interactions with target proteins involved in cell proliferation and survival pathways .

Study 1: Anticancer Efficacy

A study conducted by Arafa et al. evaluated various derivatives of oxadiazoles, including the target compound. The study reported that the compound exhibited an IC50 value significantly lower than standard chemotherapeutics like erlotinib, indicating superior potency against specific cancer types .

Study 2: Anti-tubercular Activity

In addition to its anticancer properties, the compound was tested for anti-tubercular activity against Mycobacterium tuberculosis. The results revealed that certain derivatives showed promising activity with IC50 values ranging from 1.35 to 2.18 μM, suggesting potential applicability in treating tuberculosis alongside its anticancer effects .

Safety and Toxicity

Preliminary cytotoxicity assays on human embryonic kidney (HEK-293) cells indicated that the compound is non-toxic at therapeutic concentrations, making it a candidate for further development in clinical settings .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing indole and oxadiazole moieties exhibit significant anticancer properties. The incorporation of trifluoromethyl groups enhances the bioactivity of such compounds. Studies have shown that derivatives similar to (1H-indol-6-yl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone can inhibit the proliferation of various cancer cell lines. For instance, a study highlighted the cytotoxic effects against human glioblastoma and melanoma cells, suggesting a promising avenue for cancer treatment .

Neuroprotective Effects

The indole structure is known for its neuroprotective properties. Compounds featuring this structure have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress . The specific compound discussed may contribute to these effects through its interactions with muscarinic receptors, which are implicated in cognitive function .

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of piperidine derivatives. The compound has been assessed for its ability to combat bacterial strains including E. coli and MRSA. Its efficacy as an antimicrobial agent can be attributed to the structural features that enhance membrane permeability and disrupt bacterial cell functions .

Targeting GPCRs

The compound may act as an allosteric modulator of G protein-coupled receptors (GPCRs), specifically the M1 and M4 muscarinic receptors. This modulation shows potential therapeutic benefits for conditions such as schizophrenia and Alzheimer's disease by enhancing receptor signaling without directly activating the receptor .

Enzyme Inhibition

The piperidine moiety is known to exhibit inhibitory activity against various enzymes. For example, derivatives of this compound have been tested for their ability to inhibit α-glucosidase, which is crucial in managing diabetes by slowing carbohydrate absorption .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound. The presence of trifluoromethyl groups has been shown to enhance lipophilicity and metabolic stability, which are critical for drug efficacy .

Case Study 1: Anticancer Efficacy

In a controlled study involving a series of indole-based compounds, one derivative demonstrated an IC50 value of 10–30 µM against human cancer cell lines, highlighting its potential as a lead compound for further development .

Case Study 2: Neuroprotective Mechanism

A study investigating the neuroprotective effects of indole derivatives found that specific modifications increased their ability to scavenge free radicals and reduce neuronal apoptosis in vitro, paving the way for potential therapeutic applications in neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural homology with several analogs reported in medicinal chemistry literature. Below is a detailed comparison based on substituent variations, physicochemical properties, and preclinical data from diverse sources:

Table 1: Comparative Analysis of Key Analogues

Key Findings from Comparative Analysis

Impact of Heterocycle Substitution: The target compound’s indole core (vs. indazole in Compounds 15, 16, 19) reduces steric hindrance but may decrease metabolic stability due to fewer electronegative substituents. Indazole analogs (e.g., Compound 15, 16) exhibit higher melting points (188–212°C vs. unreported for the target), suggesting stronger intermolecular interactions from halogenated substituents .

Role of Substituents on Pharmacokinetics: Halogenation: Fluoro (Compound 15) and chloro (Compound 16) substituents on indazole improve lipophilicity (logP) and binding affinity to hydrophobic targets, as evidenced by longer HPLC retention times (10.5–15.6 min vs. unreported for the target) .

Piperidine vs. Tetrahydroimidazopyridine Scaffolds :

- The target compound’s piperidine ring offers conformational flexibility, whereas Compound 1173693-97-4’s tetrahydroimidazopyridine () provides rigidity, which may enhance selectivity but limit bioavailability due to higher molecular weight (~503.5 vs. ~409.3 g/mol) .

Preparation Methods

Fischer Indole Synthesis

The 1H-indol-6-yl scaffold is classically prepared via Fischer indole synthesis, employing phenylhydrazine and 4-methylcyclohexanone under acidic conditions (HCl/EtOH, reflux, 8 h). This method yields 6-substituted indoles with 67–72% efficiency.

Mechanism :

- Phenylhydrazine condenses with ketone to form hydrazone.

2.-sigmatropic rearrangement generates enamine intermediate. - Cyclization and aromatization produce indole core.

Optimization :

Palladium-Catalyzed C–H Activation

For higher regiocontrol, Pd(OAc)₂ (5 mol%)/XPhos catalyzes direct arylation of indole at C6 using aryl bromides (e.g., 4-bromotrifluoromethylbenzene) in DMAc at 120°C.

Conditions :

- Base : Cs₂CO₃ (2.5 equiv)

- Yield : 58–64%

- Selectivity : >20:1 C6:C4/C5

Oxadiazole-Piperidine Intermediate Preparation

Piperidine Substrate Functionalization

3-Aminopiperidine is reacted with ethyl trifluoroacetate in THF under N₂ to form 3-(2,2,2-trifluoroacetyl)piperidine (89% yield). Subsequent treatment with hydrazine hydrate (2 equiv) in methanol generates the hydrazide precursor.

Reaction Scheme :

$$

\text{3-Aminopiperidine} + \text{CF₃COOEt} \xrightarrow{\text{THF, 0°C → rt}} \text{3-(CF₃CO)piperidine} \xrightarrow{\text{N₂H₄·H₂O, MeOH}} \text{3-(CF₃CONHNH₂)piperidine}

$$

Oxadiazole Ring Formation

The hydrazide undergoes cyclodehydration using POCl₃ (3 equiv) in dichloromethane (0°C → reflux, 6 h) to yield 3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine.

Critical Parameters :

- Temperature : Slow warming (2°C/min) prevents exothermic decomposition.

- Workup : Quenching with ice-water followed by NaHCO₃ neutralization.

- Yield : 76% after recrystallization (EtOAc/hexane).

Methanone Linker Installation

Friedel-Crafts Acylation

Indole (1 equiv) and 3-(oxadiazolyl)piperidine (1.2 equiv) undergo Friedel-Crafts reaction in CH₂Cl₂ with AlCl₃ (1.5 equiv) at −15°C.

Procedure :

- Cool CH₂Cl₂ to −15°C under Ar.

- Add AlCl₃, followed by dropwise addition of piperidine-oxadiazole carbonyl chloride.

- Stir 2 h, warm to rt, and quench with HCl (1 M).

Yield : 52% after silica gel chromatography (hexane:EtOAc 4:1).

Amide Coupling Alternatives

For acid-sensitive substrates, EDC/HOBt-mediated coupling in DMF provides milder conditions:

- Reagents : EDC (1.5 equiv), HOBt (1.5 equiv), DIPEA (3 equiv)

- Time : 12 h at rt

- Yield : 48%

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO₂, 230–400 mesh) with gradient elution:

| Step | Hexane:EtOAc | Volume (mL/g) |

|---|---|---|

| 1 | 9:1 | 5 |

| 2 | 4:1 | 10 |

| 3 | 2:1 | 8 |

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole NH), 7.65–7.12 (m, 3H, aromatic), 4.32–3.85 (m, 2H, piperidine CH₂), 3.02–2.45 (m, 3H, piperidine CH), 1.98–1.65 (m, 2H, piperidine CH₂).

- ¹³C NMR : 169.8 (C=O), 162.4 (oxadiazole C=O), 121.5 (q, J = 288 Hz, CF₃).

- HRMS : [M+H]⁺ calcd. for C₁₇H₁₅F₃N₄O₂: 363.1064; found: 363.1068.

Process Optimization and Scalability

Solvent Screening

Reaction efficiency in Friedel-Crafts acylation varies with solvent polarity:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| CH₂Cl₂ | 8.93 | 52 |

| ClCH₂CH₂Cl | 10.36 | 49 |

| Toluene | 2.38 | 31 |

Polar aprotic solvents enhance electrophilic reactivity but may increase byproducts.

Catalytic Alternatives

Substituting AlCl₃ with Fe(OTf)₃ (20 mol%) in MeCN improves atom economy (yield: 47%) while enabling catalyst recycling.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what critical parameters influence yield?

- Methodological Answer: Synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with trifluoromethyl-substituted precursors and subsequent coupling with indole moieties. Key parameters include:

- Temperature control (50–80°C for oxadiazole ring formation) .

- pH optimization (neutral to slightly acidic conditions for coupling reactions) .

- Use of catalysts (e.g., palladium for cross-coupling) and solvent selection (polar aprotic solvents like DMF for solubility) .

Q. How is the compound structurally characterized, and what analytical techniques are most effective?

- Methodological Answer:

- X-ray crystallography for absolute configuration determination, as demonstrated in related indole-oxadiazole hybrids .

- HPLC-PDA (high-performance liquid chromatography with photodiode array detection) for purity assessment (>98% purity threshold) .

- FTIR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-F vibrations at 1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

- Methodological Answer:

- Cross-validation : Combine NMR (e.g., discrepancies in aromatic proton splitting resolved via 2D-COSY) , HRMS (exact mass confirmation), and computational modeling (DFT-based NMR chemical shift predictions) .

- Dynamic light scattering (DLS) to detect aggregation artifacts affecting spectral clarity .

Q. What strategies optimize reaction conditions to enhance purity in multi-step synthesis?

- Methodological Answer:

- Design of Experiments (DoE) : Use factorial design to screen variables (e.g., solvent ratio, catalyst loading) .

- In-line monitoring : Employ Raman spectroscopy for real-time tracking of intermediate formation .

- Automated purification systems (e.g., flash chromatography with gradient elution) to isolate byproducts .

Q. What mechanistic insights guide the compound’s biological activity, and how can hypotheses be tested experimentally?

- Methodological Answer:

- Molecular docking : Screen against target proteins (e.g., kinase domains) to identify binding modes .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .

- SAR studies : Modify the oxadiazole or indole moiety and correlate changes with activity (e.g., trifluoromethyl group’s role in metabolic stability) .

Data Contradiction Analysis

Q. How should conflicting bioactivity data from in vitro vs. in vivo studies be addressed?

- Methodological Answer:

- Pharmacokinetic profiling : Measure solubility, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to identify bioavailability bottlenecks .

- Proteomic mapping : Use LC-MS/MS to detect off-target interactions in complex biological matrices .

Q. What methods validate the stability of the compound under varying storage conditions?

- Methodological Answer:

- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) .

- Stability-indicating assays : Develop UPLC-MS/MS methods to quantify degradation products (e.g., oxadiazole ring hydrolysis) .

Theoretical and Experimental Integration

Q. How can computational models improve the prediction of synthetic pathways?

- Methodological Answer:

- Retrosynthetic analysis : Use AI-based platforms (e.g., Chematica) to prioritize feasible routes .

- Transition state modeling : Apply DFT calculations to predict energy barriers for key steps (e.g., cyclization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.